ZK-thiazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

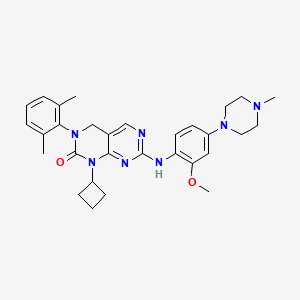

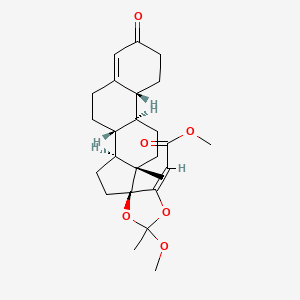

ZK-Thiazolidinone, also known as TAL, is an ATP-competitive inhibitor of PLK1. In vitro, ZK-Thiazolidinone counteracts the role of Plk1 in previously established functions, notably, sister chromatid separation, centrosome maturation, and bipolar spindle assembly. In vivo, ZK-Thiazolidinone selectively inhibits PLK1 and causes a prometaphase-like mitotic (G2–M) arrest. ZK-Thiazolidinone inhibits human PLK1 (IC50, 19± 12 nM) and various human and mouse tumor cell lines (IC50, 0.2–1.3 μM). ZK-Thiazolidinone impairs centrosome maturation.

Wissenschaftliche Forschungsanwendungen

Polo-like Kinase 1 Inhibition

ZK-Thiazolidinone (TAL) is a potent small-molecule inhibitor of mammalian Polo-like kinase 1 (Plk1), a key regulator of mitotic progression and cell division, especially in tumor cells. TAL's specificity and its effects on sister chromatid separation, centrosome maturation, and spindle assembly have been extensively studied. Its application helps understand Plk1's relationship with PICH and PRC1, crucial in spindle assembly checkpoint function and cytokinesis (Santamaría et al., 2007).

Anticancer Activity

ZK-thiazolidinone derivatives, like Les-3833, exhibit potential anticancer activity. Their action mechanisms include inhibition of various enzymes and proteins involved in apoptotic mechanisms, such as ParP, MaPK, JnK, bcl-2, CDK1/cyclin b, and caspases. Molecular docking studies suggest their affinity for Chk-1, caspase-6, and caspase-8, indicating multiple pathways for their antitumor activity (Kоbylinska et al., 2021).

Biological Activities and Synthetic Approaches

Thiazolidinone scaffolds, including 1,3-thiazolidin-4-ones, have diverse biological activities, such as anti-cancer, anti-diabetic, anti-microbial, anti-viral, anti-inflammatory, and anti-convulsant properties. Recent synthetic approaches have been developed to explore these activities, contributing significantly to pharmaceutical research (Manjal et al., 2017).

Antimicrobial and Antibacterial Properties

Thiazolidinone derivatives, including ZK-thiazolidinone, are known for their antimicrobial and antibacterial properties. They have been studied for their action on different microbial targets, particularly in addressing antibiotic resistance. These studies explore their role in both bacterial-cell and community levels, focusing on biofilms and antibacterial mechanisms (Cascioferro et al., 2020).

Antioxidant Activity

Some thiazolidinone derivatives exhibit significant antioxidant activity. This activity has been measured through various in vitro assays, revealing the potential of these compounds in redox biology and as therapeutic agents in diseases related to oxidative stress (Djukic et al., 2018).

Cyclin-Dependent Kinases Inhibition

Thiazolidinone derivatives have been explored for their ability to inhibit cyclin-dependent kinases, a crucial aspect in anti-proliferative agents. Their synthesis and molecular docking studies against Cyclin-Dependent Kinase 2 (CDK2) protein reveal their potential in pharmaceutical chemistry, especially in cancer treatment (Abdullah et al., 2021).

Eigenschaften

CAS-Nummer |

891849-87-9 |

|---|---|

Produktname |

ZK-thiazolidinone |

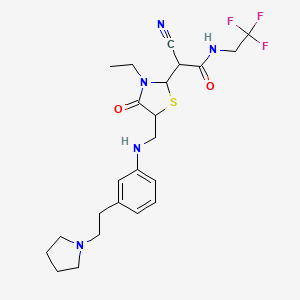

Molekularformel |

C23H30F3N5O2S |

Molekulargewicht |

497.57681 |

IUPAC-Name |

2-cyano-2-(3-ethyl-4-oxo-5-(((3-(2-(pyrrolidin-1-yl)ethyl)phenyl)amino)methyl)thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32) |

InChI-Schlüssel |

WFZRONKPJVZNAO-UHFFFAOYSA-N |

SMILES |

O=C(NCC(F)(F)F)C(C#N)C(N1CC)SC(CNC2=CC=CC(CCN3CCCC3)=C2)C1=O |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ZKThiazolidinone TAL. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)

![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)